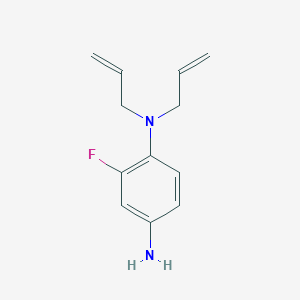
N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Corrosion Inhibition
A study by Ali and Saeed (2001) explored the synthesis of unsaturated N,N-diallyl compounds derived from 1,6-hexanediamine and their application as corrosion inhibitors. Their research demonstrated that these compounds, upon polymerization, significantly inhibited corrosion of mild steel in acidic conditions, suggesting a potential application for similar N,N-diallyl compounds in protecting metal surfaces S. Ali & M. Saeed, 2001.
Electrode Surface Modification
Buchanan et al. (1983) described the use of N,N,N',N'-tetraalkyl-1,4-benzenediamine derivatives for the derivatization of electrode surfaces. These modifications enhance the electrochemical properties of electrodes, indicating the potential of N,N-diallyl compounds in creating more efficient electrochemical sensors and devices R. M. Buchanan, G. S. Calabrese, Ted J. Sobieralski, & M. Wrighton, 1983.
Analytical Characterization
Another study by Brandt et al. (2017) focused on the analytical characterization of N,N-diallyltryptamine (DALT) and its derivatives, providing important data for future research in medicinal chemistry and potentially guiding the development of new psychoactive substances with therapeutic applications S. Brandt, P. Kavanagh, Geraldine Dowling, Brian Talbot, F. Westphal, M. Meyer, H. Maurer, & A. Halberstadt, 2017.
Luminescence and Sensing
Zhong et al. (2017) developed orange luminescent carbon dots via hydrothermal method using 1,2-benzenediamine and carbamaldehyde as precursors. These nitrogen-doped carbon dots demonstrated potential in sensing applications, particularly for detecting silver ions in environmental samples, showcasing the utility of N,N-diallyl compounds in creating sensitive and selective sensors Yin Zhong, Junjian Li, Yingzhi Jiao, Gancheng Zuo, Xihao Pan, Ting Su, & Wei Dong, 2017.
Mécanisme D'action
The mechanism of action of “N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine” is not specified in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts at the molecular level, which can be influenced by its structure and properties .
Propriétés
IUPAC Name |
2-fluoro-1-N,1-N-bis(prop-2-enyl)benzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-3-7-15(8-4-2)12-6-5-10(14)9-11(12)13/h3-6,9H,1-2,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULPPHYZTWPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1,N-1-Diallyl-2-fluoro-1,4-benzenediamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



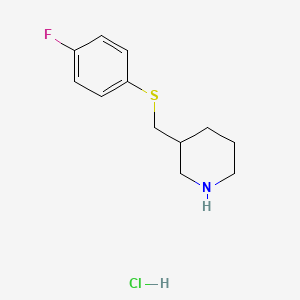
![3-{[2-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456134.png)
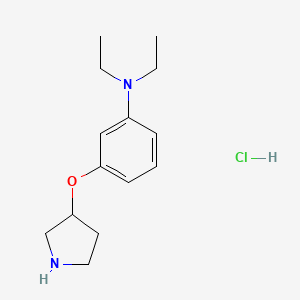
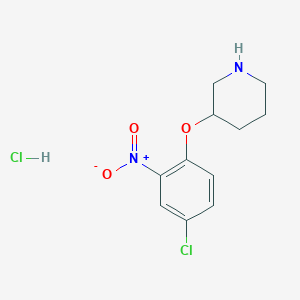
![4-[(2,4-Dibromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456138.png)
![[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1456139.png)
![N-{3-[2-(2-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride](/img/structure/B1456142.png)
![Methyl (2S,4S)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456145.png)

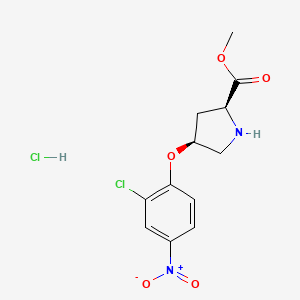
![{4-[4-(Trifluoromethoxy)phenoxy]phenyl}boronic acid](/img/structure/B1456150.png)

amine](/img/structure/B1456154.png)
